molecular formula C7H11N2OP B8088976 (2-Aminopyridin-3-YL)dimethylphosphine oxide

(2-Aminopyridin-3-YL)dimethylphosphine oxide

Cat. No. B8088976
M. Wt: 170.15 g/mol
InChI Key: MZMRIZBOTWMMLE-UHFFFAOYSA-N
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Description

(2-Aminopyridin-3-YL)dimethylphosphine oxide is a useful research compound. Its molecular formula is C7H11N2OP and its molecular weight is 170.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Aminopyridin-3-YL)dimethylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminopyridin-3-YL)dimethylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The synthesis of various phosphine oxides, including derivatives similar to (2-Aminopyridin-3-YL)dimethylphosphine oxide, has been achieved through methods such as the Williamson reaction, showcasing their chemical reactivity and potential for creating a range of compounds (Vassileva, Varbanov, & Tashev, 1995).

  • Studies have also focused on the synthesis of compounds with structural and conformational significance, providing insights into the diverse chemical structures that can be achieved with phosphine oxides (Hanaya et al., 1990).

  • The development of (carbamoylaminophenoxymethyl)-dimethylphosphine oxides and related derivatives highlights the versatility of phosphine oxides in creating a range of chemical structures (Varbanov et al., 2000).

  • Research into the reactions of isomeric aminopyridine N-oxides with chloronitropyridines provides insights into the chemical behavior of aminopyridine derivatives, which are closely related to (2-Aminopyridin-3-YL)dimethylphosphine oxide (Wolińska & Pucko, 2013).

  • The synthesis of aminopyridines and aminopyridones through catalytic methods further demonstrates the potential of phosphine oxide derivatives in complex organic syntheses (Garcia et al., 2012).

  • Studies on the addition of dimethylphosphine oxide to 3-thiazolines, leading to the synthesis of 4-thiazolidinylphosphine oxides, show the adaptability of phosphine oxides in synthesizing heterocyclic compounds (Gröger et al., 1997).

  • Experimental and computational studies on the self-association of aminopyridines like 2-aminopyridine and 3-aminopyridine provide insights into molecular interactions and structures relevant to (2-Aminopyridin-3-YL)dimethylphosphine oxide (Boyd, Frost, & Howarth, 2004).

  • The use of dimethylaminomethylphosphine oxide adducts in polyurethane foam production demonstrates the practical applications of phosphine oxides in material science (Varbanov, Agopian, & Borisov, 1987).

  • Research on the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives for neuronal nitric oxide synthase inhibition highlights the biomedical relevance of aminopyridine derivatives (Ji et al., 2010).

properties

IUPAC Name

3-dimethylphosphorylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2OP/c1-11(2,10)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMRIZBOTWMMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyridin-3-YL)dimethylphosphine oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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